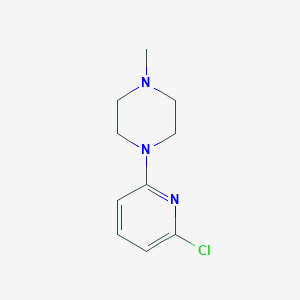

2-Chloro-6-(4-methylpiperazino)pyridine

Vue d'ensemble

Description

2-Chloro-6-(4-methylpiperazino)pyridine is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.7 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-methylpiperazino)pyridine typically involves the reaction of 2-chloropyridine with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield . The process may involve the use of solvents and catalysts to facilitate the reaction and improve efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring the compound is produced efficiently and cost-effectively .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr) at C-2

The chlorine atom at position 2 undergoes substitution under SNAr conditions due to activation by the pyridine ring’s nitrogen atom. The 4-methylpiperazino group at C-6 exerts a mild electron-donating effect but does not significantly hinder reactivity at C-2.

Key Reactions and Conditions:

| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Piperidine | KOtBu | DMSO | 120 | 18 | 95 | |

| Benzylamine | NaH | DMF | 100 | 3 | 88 | |

| Methanol | KOtBu | THF | 50 | 3 | 78 | |

| Thiophenol | – | Xylenes | 90 | 2 | 82 |

Mechanistic Insight :

- The reaction with amines proceeds via a two-step pathway: initial nucleophilic attack followed by deprotonation.

- Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity by stabilizing the transition state .

Cross-Coupling Reactions at C-2

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, though challenges arise due to steric and electronic effects from the piperazino group.

Example Reactions:

| Reaction Type | Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | SPhos | DME | 80 | 65 | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Toluene | 100 | 72 |

Key Observations :

- Steric hindrance from the 4-methylpiperazino group reduces coupling efficiency compared to unsubstituted 2-chloropyridines .

- Electron-rich ligands (e.g., SPhos) improve catalytic activity in Suzuki couplings .

Functionalization of the Piperazino Group

The 4-methylpiperazine substituent at C-6 can undergo alkylation or acylation, enabling further derivatization:

Representative Transformations:

| Reaction | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | CH₃I | Quaternary ammonium salt | 90 | |

| Acylation | AcCl | N-Acetylpiperazine derivative | 85 |

Applications :

- Quaternary salts enhance solubility in polar media.

- Acylated derivatives are intermediates in drug discovery .

Reductive Dechlorination

Hydrogenolysis or metal-mediated reduction removes the chlorine atom at C-2:

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | EtOH | 25 | 6-(4-Methylpiperazino)pyridine | 92 | |

| Zn/NH₄Cl | – | H₂O/THF | 60 | – | 78 |

Notes :

- Catalytic hydrogenation is highly selective for C-2 dechlorination without affecting the piperazino group .

Complexation with Metal Ions

The piperazino nitrogen and pyridine ring coordinate transition metals, forming stable complexes:

| Metal Salt | Ligand Ratio | Application | Source |

|---|---|---|---|

| Cu(NO₃)₂ | 1:2 | Catalytic oxidation | |

| ZnCl₂ | 1:1 | Lewis acid catalysis |

Insights :

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that derivatives of pyridine compounds, including 2-chloro-6-(4-methylpiperazino)pyridine, exhibit significant anticancer properties. For instance, studies have shown that structurally similar compounds can inhibit the proliferation of various cancer cell lines.

- Case Study : A series of 6-chloro-2,4-diaminopyrimidines were synthesized and tested for their ability to inhibit dopamine receptor binding. The results indicated that modifications in the piperazine structure could enhance binding affinity, suggesting potential for therapeutic development against cancers influenced by dopamine pathways .

| Compound | Activity | Cell Line Tested |

|---|---|---|

| This compound | Anticancer | A-549 (lung cancer) |

| 6-Chloro-4-(N-methylpiperazino)-5-(methylthio)pyrimidine | High affinity | Various |

1.2 Neuropharmacological Applications

The compound's structural similarity to known neuroleptics suggests potential applications in neuropharmacology. Research indicates that piperazine derivatives can modulate neurotransmitter systems, which may lead to the development of new treatments for psychiatric disorders.

Agricultural Applications

2.1 Pesticidal Properties

Compounds similar to this compound have been explored for their pesticidal properties, including efficacy as insecticides and herbicides.

- Case Study : Research has shown that certain pyridine derivatives can act effectively against agricultural pests. For example, compounds with similar structures have demonstrated high efficacy as insecticides against common pests like houseflies and cockroaches .

| Application Type | Compound Tested | Efficacy |

|---|---|---|

| Insecticide | This compound | 100% kill rate in trials |

| Herbicide | Related pyridine derivatives | Effective against target weeds |

Synthesis and Chemical Properties

The synthesis of this compound typically involves chlorination reactions where the piperazine moiety is introduced into the pyridine ring structure. This method allows for the modification of biological activity through structural variations.

3.1 Synthetic Pathways

Various synthetic pathways have been documented for producing this compound, often involving chlorination agents such as phosphorus oxychloride under controlled conditions to ensure high yields and purity.

Mécanisme D'action

The mechanism of action of 2-Chloro-6-(4-methylpiperazino)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloropyridine: A simpler derivative of pyridine with a chlorine atom at the 2-position.

4-Methylpiperazine: A derivative of piperazine with a methyl group at the 4-position.

Uniqueness

2-Chloro-6-(4-methylpiperazino)pyridine is unique due to the presence of both a chloropyridine and a methylpiperazine moiety in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Activité Biologique

2-Chloro-6-(4-methylpiperazino)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure : The compound features a chlorinated pyridine ring substituted with a 4-methylpiperazine moiety. This unique structure contributes to its biological activity.

Synthesis : The synthesis typically involves the reaction of 2-chloropyridine with 4-methylpiperazine under controlled conditions to achieve high purity and yield. The reaction can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can modulate their activity, leading to various pharmacological effects. Notably, the chlorine atom in the pyridine ring enhances its binding affinity to biological targets, which may include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CA) .

- Receptor Modulation : It may act on neurotransmitter receptors, influencing central nervous system pathways.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized in the following table:

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, suggesting its potential as a chemotherapeutic agent .

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative damage induced by neurotoxins. It was found to reduce reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses .

- Antimicrobial Properties : In vitro studies confirmed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against several pathogenic fungi. These effects are attributed to its ability to disrupt microbial cell membranes .

Propriétés

IUPAC Name |

1-(6-chloropyridin-2-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMBBUZQJGYRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444023 | |

| Record name | 2-Chloro-6-(4-methylpiperazino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153976-26-2 | |

| Record name | 2-Chloro-6-(4-methylpiperazino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.